Yoduros vinílicos

Vinyl iodides, also known as iodoalkenes, are organic compounds containing a carbon-carbon double bond (C=C) with an iodine atom attached to one of the carbon atoms. These compounds are valuable intermediates in synthetic chemistry and are widely used in various organic reactions due to the reactivity of the alkenic group and the electrophilicity of the iodide ion. The presence of iodine introduces unique properties, including increased solubility in polar solvents and enhanced reactivity towards nucleophiles.

Vinyl iodides can be prepared through different synthetic routes such as halogenation or displacement reactions involving alkene substrates. They play a crucial role in transformations like Heck coupling, Suzuki–Miyaura coupling, and other cross-coupling reactions. The versatility of vinyl iodides stems from the ability to activate alkenes with relatively mild conditions, facilitating the synthesis of diverse functional groups.

In addition to their importance in organic synthesis, vinyl iodides have applications in materials science, pharmaceuticals, and as probes for studying alkyne-iodine chemistry. Their unique reactivity profiles make them indispensable tools in modern synthetic methodologies.

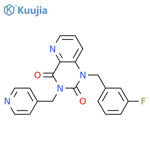

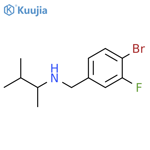

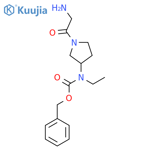

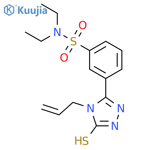

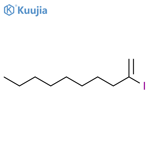

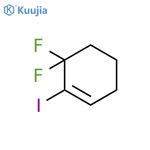

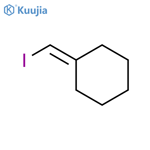

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

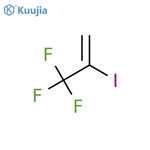

2-Iodo-3,3,3-trifluoropropene | 107070-09-7 | C3H2F3I |

|

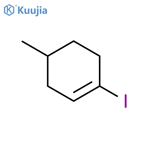

Cyclohexene, 1-iodo-4-methyl- | 31053-85-7 | C7H11I |

|

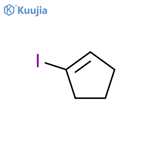

1-iodocyclopent-1-ene | 17497-52-8 | C5H7I |

|

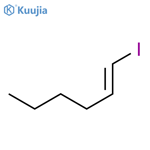

1-Hexene, 1-iodo-, (1Z)- | 16538-47-9 | C6H11I |

|

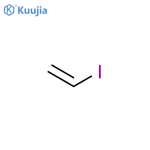

Iodoethene | 593-66-8 | C2H3I |

|

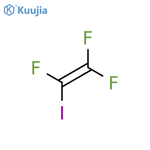

iodotrifluoroethylene | 359-37-5 | C2F3I |

|

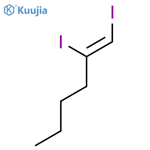

1,2-diiodohex-1-ene | 115482-64-9 | C6H10I2 |

|

2-Iododec-1-ene | 85970-77-0 | C10H19I |

|

Cyclohexene, 6,6-difluoro-1-iodo- | 218629-47-1 | C6H7F2I |

|

iodomethylidenecyclohexane | 23904-33-8 | C7H11I |

Literatura relevante

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

Proveedores recomendados

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados